mPEG11-CH2COOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methoxy polyethylene glycol 11-carboxylic acid (mPEG11-CH2COOH) is a heterobifunctional polyethylene glycol compound. It is widely used in bioconjugation and drug delivery applications due to its ability to enhance the stability, solubility, and pharmacokinetic properties of therapeutic molecules .

Preparation Methods

Methoxy polyethylene glycol 11-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of methoxy polyethylene glycol with a carboxylic acid derivative under specific reaction conditions. The carboxylic acid functionality allows for easy conjugation with amine groups on proteins or peptides, forming stable amide bonds . Industrial production methods often involve the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to facilitate the reaction .

Chemical Reactions Analysis

Methoxy polyethylene glycol 11-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Conjugation Reactions: The methoxy polyethylene glycol moiety provides biocompatibility and reduces immunogenicity, making it suitable for conjugation with therapeutic molecules.

Scientific Research Applications

Methoxy polyethylene glycol 11-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a pegylation reagent to enhance the stability and solubility of chemical compounds.

Biology: Employed in bioconjugation to improve the pharmacokinetic properties of proteins and peptides.

Industry: Applied in the development of new materials, nanotechnology, and functional coatings.

Mechanism of Action

The mechanism of action of methoxy polyethylene glycol 11-carboxylic acid involves its ability to form stable amide bonds with primary amine groups on proteins or peptides. The methoxy polyethylene glycol moiety provides biocompatibility and reduces immunogenicity, enhancing the stability and solubility of the conjugated molecules . The carboxylic acid functionality allows for easy conjugation, making it a versatile tool in drug delivery and bioconjugation applications .

Comparison with Similar Compounds

Methoxy polyethylene glycol 11-carboxylic acid is unique due to its heterobifunctional nature, which allows for easy conjugation with a wide range of molecules. Similar compounds include:

Methoxy polyethylene glycol 12-carboxylic acid (mPEG12-CH2COOH): Similar in structure but with a longer polyethylene glycol chain.

Methoxy polyethylene glycol 10-carboxylic acid (mPEG10-CH2COOH): Similar in structure but with a shorter polyethylene glycol chain.

Methoxy polyethylene glycol 11-amine (mPEG11-NH2): Contains an amine group instead of a carboxylic acid group, used for different conjugation reactions.

These compounds share similar properties but differ in their chain lengths and functional groups, providing a range of options for various applications.

Biological Activity

mPEG11-CH2COOH, also known as mPEG11-acid, is a monodispersed polyethylene glycol (PEG) derivative characterized by a terminal carboxylic acid group. This functionalization enhances its utility in various biomedical applications, particularly in drug delivery and protein modification. The compound's ability to form stable conjugates with proteins and other biomolecules makes it a valuable tool in medical research and nanotechnology.

- Chemical Formula : C26H52O14

- Molecular Weight : 588.7 g/mol

- CAS Number : 2135793-73-4

- Purity : ≥95%

The carboxylic acid group (-COOH) serves as a reactive site for conjugation with primary amines, facilitating the formation of stable amide bonds with proteins, peptides, and nanoparticles .

Biological Activity

This compound exhibits several biological activities that are crucial for its application in drug delivery systems and bioconjugation:

1. Protein Conjugation

The carboxylic acid functionality allows for efficient conjugation with proteins, enhancing their pharmacokinetic properties. This modification can improve the stability and circulation time of therapeutic proteins in the bloodstream, which is critical for effective drug delivery.

2. Nanoparticle Functionalization

This compound is commonly used to modify the surface of nanoparticles. This modification helps to reduce protein adsorption and enhance biocompatibility, which is vital for applications in targeted drug delivery and imaging .

3. Cell Culture Applications

In cell culture studies, this compound has been utilized to create functional coatings that promote cell adhesion and growth. These coatings can be tailored for specific cell types, enhancing the effectiveness of cell-based therapies .

Case Studies

- Protein Stability Enhancement : A study demonstrated that conjugating this compound to a therapeutic protein significantly increased its stability under physiological conditions. The modified protein showed improved resistance to proteolytic degradation compared to its unmodified counterpart.

- Nanoparticle Drug Delivery : In a recent investigation, this compound-modified nanoparticles were shown to deliver chemotherapeutic agents more effectively than unmodified nanoparticles. The study highlighted improved tumor targeting and reduced systemic toxicity.

- Antibacterial Properties : Research indicated that mPEG11 derivatives possess inherent antibacterial properties when incorporated into polymer matrices. These findings suggest potential applications in creating antimicrobial coatings for medical devices .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C26H52O14 |

| Molecular Weight | 588.7 g/mol |

| CAS Number | 2135793-73-4 |

| Purity | ≥95% |

| Application Areas | Drug delivery, cell culture, nanoparticle modification |

Properties

Molecular Formula |

C25H50O14 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

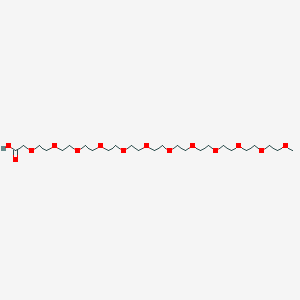

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C25H50O14/c1-28-2-3-29-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25(26)27/h2-24H2,1H3,(H,26,27) |

InChI Key |

NDKYXBXSYSBTLS-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.